

1,1,3,3-Tetramethylguanidine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,3,3-Tetramethylguanidine**

Cat. No.: **B143053**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **1,1,3,3-Tetramethylguanidine**

Introduction

1,1,3,3-Tetramethylguanidine (TMG), with the chemical formula $C_5H_{13}N_3$, is a strong, non-nucleophilic organic base widely utilized in organic synthesis.^{[1][2][3][4]} Its efficacy as a catalyst in various reactions, such as the production of polyurethane and the synthesis of complex molecules in the pharmaceutical and agrochemical industries, makes a thorough understanding of its physical properties essential for researchers, scientists, and drug development professionals.^{[3][4]} This guide provides a comprehensive overview of the core physical characteristics of TMG, detailed experimental protocols for their determination, and logical workflows to illustrate these processes.

Physical and Chemical Properties

The physical properties of **1,1,3,3-Tetramethylguanidine** are well-documented across various chemical and safety databases. It is typically a colorless to light yellow liquid with a mild ammoniacal odor.^{[5][6]} It is miscible with water and soluble in common organic solvents.^{[1][7][8]}

Table 1: General Physical Properties of 1,1,3,3-Tetramethylguanidine

Property	Value	Source(s)
Molecular Formula	$C_5H_{13}N_3$	[5] [9]
Molecular Weight	115.18 g/mol	[5]
Appearance	Clear, colorless to pale yellow liquid	[3] [6] [10] [11]
Odor	Mild ammoniacal odor	[5] [7] [12]
Density	0.918 g/mL at 25 °C	
0.9136 g/cm ³ at 25 °C	[5]	
0.916 g/mL at 20 °C	[7]	
Solubility	Miscible with water	[1] [7]
pKa of Conjugate Acid	13.0 ± 1.0 in water	[1]
13.6 at 25 °C	[7]	

Table 2: Thermal Properties of 1,1,3,3-Tetramethylguanidine

Property	Value	Source(s)
Melting Point	-30 °C	[1][5][13]
Boiling Point	160 °C	[5][12][14]
160-162 °C	[1][6]	
52-54 °C at 11 mmHg		
Vapor Pressure	2.0 mmHg at 25 °C	[5]
0.2 mmHg at 20 °C	[7]	
30 Pa at 20 °C	[1]	
Flash Point	50 °C (closed cup)	[10]
60 °C	[1][14]	
Autoignition Temperature	350 °C	[10]
222 °C	[7]	
Explosion Limits	Lower: 1.0% (V)	[7][10]
Upper: 7.5% (V)	[7][10]	

Table 3: Optical and Other Properties of 1,1,3,3-Tetramethylguanidine

Property	Value	Source(s)
Refractive Index (n _D)	1.469 at 20 °C	[1][7]
1.47 at 20 °C	[5]	
1.4665-1.4695 at 20 °C	[11]	
Dielectric Constant	23.10	[7][13]
Molar Refractive Power	35.03 mL/mol	[13]
Molar Volume	126.0 mL/mol	[13]
Surface Tension	27.7 dyne/cm	[8]
Polarizability	13.74 x 10 ⁻²⁴ cm ³	[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of liquid compounds like **1,1,3,3-Tetramethylguanidine**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15][16] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[15][17]

Apparatus:

- Thiele tube or oil bath
- Thermometer (-10 to 200 °C range)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)

- Stand and clamp

Procedure:

- Sample Preparation: A few milliliters of **1,1,3,3-Tetramethylguanidine** are placed into the small test tube.[16][18]
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[15][17]
- Apparatus Assembly: The test tube is attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then clamped and immersed in the Thiele tube's oil bath.[15]
- Heating: The apparatus is heated slowly and uniformly.[17]
- Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15][17]
- Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder
- Analytical balance (accurate to at least 0.01 g)
- Thermometer

Procedure:

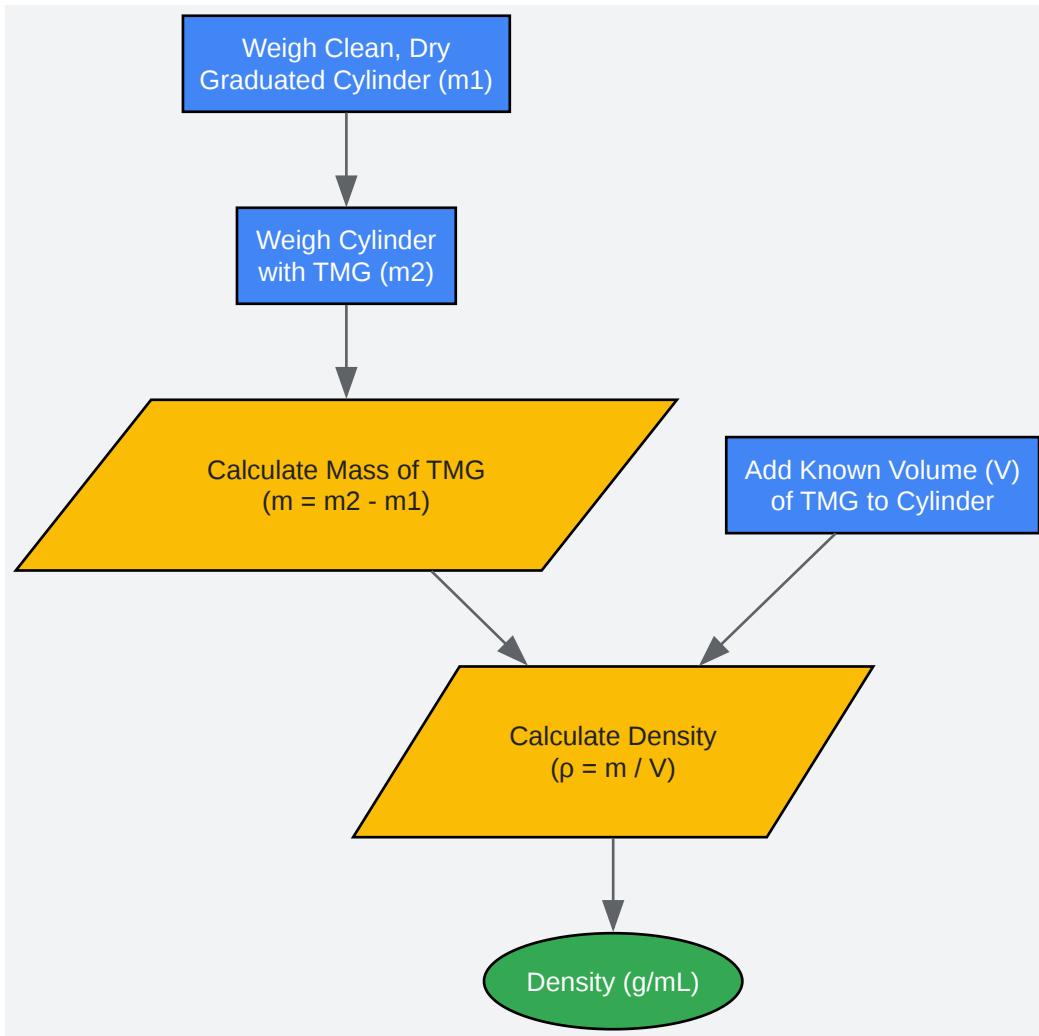
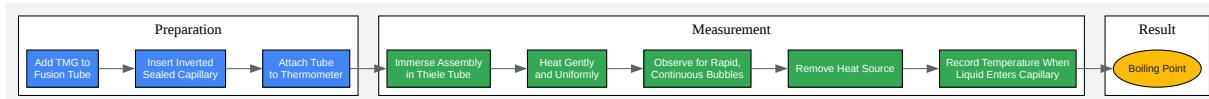
- Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[19][20]
- Volume Measurement: A specific volume of **1,1,3,3-Tetramethylguanidine** is carefully added to the container. If using a graduated cylinder, the volume is read from the bottom of the meniscus.[19][21] If using a pycnometer, it is filled completely.
- Mass of Filled Container: The container with the liquid is reweighed to determine the combined mass.[19][21]
- Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.
- Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the mass of the filled container. The density (ρ) is then calculated using the formula: $\rho = \text{mass} / \text{volume}$ [19]
- Repeatability: For accuracy, the measurement should be repeated multiple times, and the average value should be reported.[19]

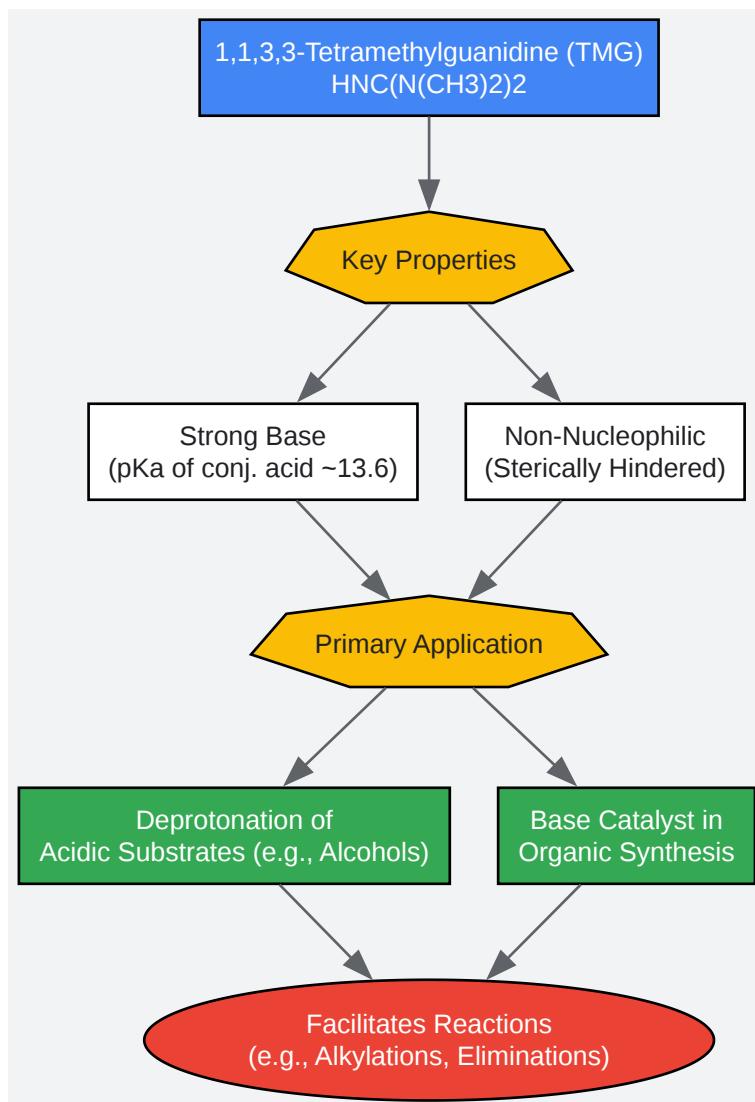
Determination of Refractive Index (Abbe Refractometer Method)

The refractive index is a dimensionless number that describes how light propagates through a medium. The Abbe refractometer is a common instrument for its measurement.

Apparatus:

- Abbe Refractometer
- Constant temperature water bath
- Dropper or pipette
- Lens cleaning tissue



- Standard calibration liquid (e.g., distilled water)


Procedure:

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.
- Sample Application: The prism of the refractometer is cleaned. A few drops of **1,1,3,3-Tetramethylguanidine** are placed on the surface of the measuring prism using a clean dropper.
- Measurement: The prism is closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- Temperature Control: The temperature is maintained at a constant value (commonly 20°C) using the circulating water bath, as refractive index is highly sensitive to temperature changes.
- Reading: The refractive index value is read directly from the instrument's scale.
- Cleaning: After the measurement, the prisms are thoroughly cleaned with a suitable solvent and soft tissue.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the physical properties of **1,1,3,3-Tetramethylguanidine** and its role as a strong base.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,3,3-Tetramethylguanidine - Wikipedia [en.wikipedia.org]
- 2. 1,1,3,3-tetramethylguanidine (TMG) (80-70-6) at Nordmann - nordmann.global [nordmann.global]

- 3. chemimpex.com [chemimpex.com]
- 4. TETRAMETHYLGUANIDINE - Ataman Kimya [atamanchemicals.com]
- 5. 1,1,3,3-Tetramethylguanidine(80-70-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 1,1,3,3-Tetramethylguanidin | 80-70-6 [m.chemicalbook.com]
- 8. bdmaee.net [bdmaee.net]
- 9. 1,1,3,3-Tetramethylguanidine | C5H13N3 | CID 66460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 1,1,3,3-Tetramethylguanidine, 99% 500 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. parchem.com [parchem.com]
- 13. 1,1,3,3-tetramethylguanidine [stenutz.eu]
- 14. parchem.com [parchem.com]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 18. cdn.juniata.edu [cdn.juniata.edu]
- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 20. wjec.co.uk [wjec.co.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1,1,3,3-Tetramethylguanidine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b143053#1-1-3-3-tetramethylguanidine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com